5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another approach involves a unique free radical cyclization cascade to construct the benzofuran ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has shown significant potential in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid
- Indole derivatives : Known for their diverse biological activities, including anticancer and antibacterial properties .
- Polycyclic benzofuran compounds : Constructed through unique synthetic methods and exhibiting strong biological activities .
Compared to these similar compounds, this compound stands out due to its specific substitution pattern and the resulting unique biological activities.
Properties
IUPAC Name |
5-[butyl(ethyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-6-9-17(5-2)23(20,21)12-7-8-14-13(10-12)11(3)15(22-14)16(18)19/h7-8,10H,4-6,9H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUAGCDXWZECI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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